molecular formula C20H20N2O3 B2378319 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887878-90-2

3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2378319
CAS No.: 887878-90-2
M. Wt: 336.391
InChI Key: RHPWKGNLWOBTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyramido-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound features a benzofuran core substituted at the carboxamide nitrogen with a p-tolyl group and at the C3 position with a butyramido side chain. Benzofuran carboxamide derivatives are frequently investigated for their interactions with central nervous system (CNS) targets . Notably, structurally related analogues have been developed as high-affinity, selective ligands for sigma receptors, which are implicated in neurological disorders, pain, and psychiatric conditions . Other research avenues for similar benzofuran-2-carboxamides include their development as cholinesterase inhibitors for Alzheimer's disease research, highlighting the versatility of this chemical class . The synthesis of such elaborate benzofuran-2-carboxamide derivatives can be achieved through advanced synthetic methodologies, including 8-aminoquinoline-directed C-H arylation to install diverse substituents at the C3 position, followed by transamidation to access the final carboxamide . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments and evaluations to determine the compound's suitability and activity for their specific applications.

Properties

IUPAC Name

3-(butanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-6-17(23)22-18-15-7-4-5-8-16(15)25-19(18)20(24)21-14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPWKGNLWOBTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been studied for its potential as a therapeutic agent. Its structural similarity to other benzofuran derivatives suggests it may exhibit various biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Research indicates that benzofuran derivatives can modulate amyloid-beta aggregation, which is significant in Alzheimer's disease treatment. For instance, studies have shown that certain benzofuran-2-carboxamide derivatives can inhibit or promote amyloid fibrillogenesis, demonstrating their potential in neurodegenerative disease management .

Case Study: Neuroprotective Effects
A study on a series of benzofuran-2-carboxamide derivatives demonstrated neuroprotective properties against NMDA-induced excitotoxicity. Among these, specific compounds exhibited significant protection at concentrations comparable to established NMDA antagonists. The findings suggest that modifications in the benzofuran structure enhance neuroprotective capabilities, making them candidates for further development in treating neurodegenerative disorders .

Biological Research

Enzyme Inhibition
3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide has been explored for its role as an enzyme inhibitor. Research indicates that similar compounds can act as modulators of various biological pathways, potentially affecting metabolic processes and cellular signaling pathways. This property makes them valuable in drug discovery and development, particularly for conditions like hyperlipidemia and diabetes .

Case Study: Hypolipidemic Activity
In a study involving Triton WR-1339-induced hyperlipidemic rats, certain benzofuran derivatives demonstrated significant reductions in plasma triglycerides and total cholesterol levels. This suggests that compounds like this compound could be effective in managing lipid profiles and preventing cardiovascular diseases .

Material Science

Polymer Development
The unique chemical properties of this compound allow its use in the development of advanced materials. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength. Research into similar compounds has shown promise in creating coatings and other materials with improved durability and functionality .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryTherapeutic agent for neurodegenerative diseasesModulates amyloid-beta aggregation; shows neuroprotective effects
Biological ResearchEnzyme inhibition and metabolic modulationSignificant hypolipidemic effects observed in animal models
Material ScienceAdvanced material synthesisEnhances properties of polymers used in coatings

Mechanism of Action

The mechanism of action of 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Comparisons

Compound Name C3 Substituent N-Substituent Synthesis Method Bioactivity/Application Reference
3-Butyramido-N-(p-tolyl)benzofuran-2-carboxamide Butyramido p-Tolyl 8-AQ-directed C–H arylation + transamidation Under investigation (screening libraries)
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Substituted phenyl Conventional coupling Antioxidant (IC₅₀: 10–50 μM)
5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone intermediate) Piperazin-1-yl Multi-step organic synthesis Intermediate for antidepressants
Anti-inflammatory benzofuran-2-carboxamides Variable Alkyl/aryl Microwave-assisted parallel synthesis Anti-inflammatory, analgesic

Key Observations :

Substituent Position and Bioactivity :

  • The C3 butyramido group in the target compound distinguishes it from derivatives like the C7-methoxy analog (antioxidant) and the C5-piperazine Vilazodone intermediate (antidepressant precursor) . Substituent position critically affects biological target engagement.
  • N-substituents further modulate activity: the p-tolyl group in the target compound may enhance lipophilicity and metabolic stability compared to the piperazine group in Vilazodone intermediates .

Synthetic Efficiency :

  • The 8-AQ-directed C–H arylation method (target compound) offers superior regioselectivity and scalability compared to microwave-assisted synthesis (anti-inflammatory derivatives) and conventional coupling (C7-methoxy analogs) . Transamidation enables late-stage diversification, reducing synthetic steps .

Bioactivity Profiles :

  • The target compound’s bioactivity remains under exploration, whereas C7-methoxy derivatives exhibit antioxidant properties (e.g., IC₅₀ = 15 μM for compound d in Table 3 of ).
  • Microwave-synthesized derivatives show potent anti-inflammatory activity (e.g., COX-2 inhibition at 0.8 μM) , suggesting that C3 substituents in the target compound could be optimized for similar applications.

Biological Activity

3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, neuroprotective, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

The structure of this compound includes a benzofuran core substituted with an amide group and a p-tolyl moiety. This structural configuration is significant for its biological activity, as modifications in the substituents can influence the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit potent cytotoxic activities against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against human cancer cell lines such as ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) using assays like the sulforhodamine B assay .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundACHNTBDNF-kappa B inhibition
Benzofuran derivative AHCT151.136DNA interaction
Benzofuran derivative BMDA-MB-231TBDApoptosis induction

The anticancer activity is often attributed to the ability of these compounds to inhibit NF-kappa B translocation, which is critical in cancer progression . Structure-activity relationship (SAR) studies indicate that the presence of hydrophobic groups enhances anticancer efficacy .

Neuroprotective Effects

Research indicates that certain benzofuran derivatives possess neuroprotective properties. For example, a study found that derivatives with specific substitutions exhibited protection against NMDA-induced excitotoxicity in rat cortical neurons. Compounds with methyl (-CH3) and hydroxyl (-OH) substitutions showed significant neuroprotective effects comparable to known NMDA antagonists like memantine .

Table 2: Neuroprotective Activity of Benzofuran Derivatives

CompoundConcentration (µM)Effectiveness (%)Mechanism
1f (similar structure)30Comparable to memantineNMDA receptor antagonism
1j (similar structure)100Significant protectionROS scavenging

These findings suggest that modifications at specific positions on the benzofuran ring can enhance neuroprotective activity, making them potential candidates for treating neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of benzofuran derivatives are also noteworthy. Compounds have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in biological systems. This activity is crucial for mitigating oxidative stress-related damage in cells .

Q & A

Q. What are the established synthetic routes for 3-butyramido-N-(p-tolyl)benzofuran-2-carboxamide, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, starting with the benzofuran-2-carboxamide core. Key steps include:

  • Amide coupling : Reaction of benzofuran-2-carboxylic acid derivatives with p-toluidine using coupling agents like EDC/HOBt .
  • Butyramido substitution : Introduction of the butyramido group via nucleophilic acyl substitution under anhydrous conditions .

Q. Critical parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography .
  • Temperature : Reactions are often conducted under reflux (80–120°C) to accelerate kinetics while avoiding decomposition .
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., butyramido vs. p-tolyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~352.4 g/mol) and detects impurities .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (benzofuran C-O) validate functional groups .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases or viral proteases) using fluorescence-based substrates. IC50_{50} values quantify potency .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to determine selectivity indices .
  • Binding affinity studies : Surface plasmon resonance (SPR) measures interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological profile?

A comparative SAR study of benzofuran derivatives reveals:

Substituent Effect on Activity Reference
p-Tolyl Enhanced lipophilicity, improving BBB penetration
Fluorine Increased metabolic stability via reduced CYP450 oxidation
Chloro Higher antiviral potency but elevated cytotoxicity

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Purity validation : Reanalyze batches via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Orthogonal assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if cell-based assays show inconsistency .

Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?

  • Co-crystallization : Soak purified protein targets (e.g., viral polymerases) with the compound and resolve structures at ≤2.0 Å resolution .
  • Docking validation : Compare crystallographic data with computational models (AutoDock Vina) to refine binding hypotheses .

Q. What in vivo models are suitable for preclinical evaluation of this compound?

  • Antiviral efficacy : Use murine models (e.g., influenza-infected BALB/c mice) with oral dosing (10–50 mg/kg) and viral load quantification via RT-qPCR .
  • Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats, monitoring plasma half-life (t1/2_{1/2}) and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.